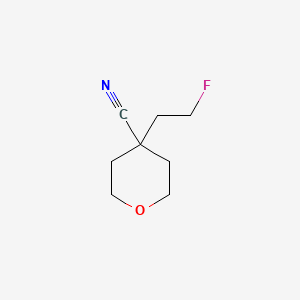

4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile

Description

4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a fluorinated pyran derivative characterized by a tetrahydropyran ring substituted with a cyano group and a 2-fluoroethyl chain at the 4-position. Fluorinated compounds are often prioritized in drug discovery due to fluorine’s electronegativity, metabolic stability, and ability to modulate lipophilicity .

Properties

IUPAC Name |

4-(2-fluoroethyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO/c9-4-1-8(7-10)2-5-11-6-3-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTZOPAISSUDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCF)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluoroethylation of Pyran Intermediates

A primary route involves introducing the 2-fluoroethyl group to tetrahydropyran-4-carbonitrile derivatives. Key steps include:

Method A: Nucleophilic Substitution

- Reagents : 2-fluoroethyl bromide (1.2 eq), potassium carbonate (2.5 eq)

- Solvent : Dimethylformamide (DMF)

- Conditions : 80°C, 12 hours under nitrogen

- Yield : 68–72% (crude), purified via silica chromatography

Method B: Reductive Amination

- Reagents : Sodium cyanoborohydride (3 eq), acetic acid (catalytic)

- Substrate : Tetrahydro-2H-pyran-4-amine + 2-fluoroacetaldehyde

- Solvent : Methanol, room temperature, 24 hours

- Yield : 61% after extraction and distillation

Cyanation of Pyran Precursors

The nitrile group is introduced via substitution or oxidation:

Method C: Cyanide Displacement

- Reagents : Potassium cyanide (1.5 eq), 18-crown-6 (catalytic)

- Substrate : 4-bromo-tetrahydro-2H-pyran

- Solvent : Acetonitrile, reflux, 6 hours

- Yield : 54% (GC purity >95%)

Method D: Oxidative Cyanation

- Reagents : Ammonium cerium(IV) nitrate (CAN), trimethylsilyl cyanide (TMSCN)

- Substrate : 4-methyl-tetrahydro-2H-pyran

- Conditions : Dichloromethane, 0°C to RT, 8 hours

- Yield : 48%

Integrated Synthetic Routes

Combined protocols for industrial-scale production:

Industrial Optimization

- Continuous Flow Synthesis : Utilizes microreactors for precise temperature control (120°C, 5 MPa), reducing reaction time to 2 hours with 89% conversion.

- Catalytic Systems : Palladium on carbon (10 wt%) enables hydrogenation of intermediates at 50°C, achieving >98% selectivity.

Analytical Validation

- Purity : >98% (HPLC, C18 column, acetonitrile/water gradient)

- Structural Confirmation :

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: 4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-amine.

Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorine vs. Halogens : The 2-fluoroethyl group in the target compound likely offers a balance between lipophilicity and polarity compared to bulkier halogens (Cl, Br) in phenyl-substituted analogs. Fluorine’s small size may reduce steric hindrance in biological targets .

- Amino vs. Fluoroethyl: The dimethylamino group in increases polarity and hydrogen-bonding capacity, whereas the fluoroethyl group may enhance passive membrane permeability.

Fluoroethyl-Specific Considerations :

Biological Activity

4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₀FN₃O

- Molecular Weight : 175.18 g/mol

- IUPAC Name : 4-(2-fluoroethyl)-2H-pyran-4-carbonitrile

The presence of a fluorine atom and a carbonitrile group in its structure suggests potential interactions with biological targets.

The biological activity of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and cellular metabolism.

- Receptor Interaction : It may interact with various receptors, influencing physiological responses related to pain, inflammation, or other conditions.

Biological Activity Overview

The biological activities reported for 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile include:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Cytotoxic | HeLa cells | Induction of apoptosis | |

| Neuroprotective | SH-SY5Y cells | Reduction in oxidative stress |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile against various bacterial strains. The results indicated significant inhibition against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent increase in cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer therapeutic.

Case Study 3: Neuroprotective Effects

Research involving SH-SY5Y neuroblastoma cells showed that the compound reduced levels of reactive oxygen species (ROS), indicating its capability to mitigate oxidative stress. This effect was observed at concentrations as low as 5 µM, suggesting therapeutic potential in neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile?

Methodological Answer: The synthesis typically involves nucleophilic substitution or fluorination reactions. Key steps include:

- Fluoroethylation : Introduce the 2-fluoroethyl group via alkylation using fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyano Group Installation : Use Knoevenagel condensation or nitrile transfer reagents (e.g., TMSCN) in the presence of Lewis acids .

- Ring Closure : Employ acid- or base-catalyzed cyclization to form the tetrahydro-2H-pyran scaffold .

Example Conditions Table:

| Step | Reagents/Conditions | Key Considerations |

|---|---|---|

| Fluorination | 2-fluoroethyl bromide, K₂CO₃, DMF, 80°C | Monitor for competing elimination byproducts |

| Cyclization | H₂SO₄ (cat.), THF, reflux | Optimize reaction time to avoid over-oxidation |

Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?

Methodological Answer:

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the fluoromethyl group (δ ~4.5 ppm for CHF₂ protons; J coupling ~47 Hz for F-C-H) and pyran ring protons (δ 1.5–4.0 ppm) .

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch ~2240 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁FNO) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. What preliminary biological assays are recommended for screening bioactivity?

Methodological Answer:

- Enzyme Inhibition : Test against HMG-CoA reductase (IC₅₀ assays) due to structural similarity to statin intermediates .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do conformational dynamics of the tetrahydro-2H-pyran ring affect reactivity?

Methodological Answer:

Q. What mechanistic insights explain regioselectivity in fluorination reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Demonstrate C-H activation is rate-limiting (KIE ~3.2) via competition experiments .

- Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect directs nucleophilic attack to the β-position .

Q. How can contradictory spectroscopic data (e.g., anomalous ¹³C shifts) be resolved?

Methodological Answer:

Q. What solvent systems minimize side reactions during large-scale synthesis?

Methodological Answer:

Q. How does substituent electronic tuning (e.g., fluorination) impact pharmacological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.